molecular formula C22H19FN2O3S B2998350 (Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate CAS No. 786677-97-2

(Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate

Cat. No.: B2998350
CAS No.: 786677-97-2
M. Wt: 410.46
InChI Key: QVESSVJYYADTPG-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate is a synthetic thiazolidinone derivative supplied for research and development purposes. This compound, with the CAS number 786677-97-2, has a molecular formula of C22H19FN2O3S and a molecular weight of 410.46 g/mol . Thiazolidinone derivatives are a privileged scaffold in medicinal chemistry, known for their diverse biological activities. The 4-thiazolidinone core is a key structural motif present in compounds with documented anticancer, antimicrobial, and other pharmacological properties . The Z-configuration of the exocyclic double bond in its structure is a critical feature that can influence its biological activity and interaction with molecular targets. Researchers are exploring this and related thiazolidinone compounds for their potential as cytotoxic agents, with studies indicating that such structures can inhibit tubulin polymerization and demonstrate antiproliferative effects against various cancer cell lines . This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or consumer product. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-3-28-22(27)18(13-24)21-25(17-10-8-16(23)9-11-17)20(26)19(29-21)12-15-6-4-14(2)5-7-15/h4-11,19H,3,12H2,1-2H3/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVESSVJYYADTPG-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)C)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)C)C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate is a novel compound featuring a thiazolidinone structure, which has gained attention due to its potential biological activities. With a molecular formula of C₁₈H₁₈F N O₂ S and a molecular weight of approximately 327.4 g/mol, this compound's unique structural components suggest various pharmacological applications.

Structural Overview

The compound consists of several key functional groups:

  • Thiazolidinone Ring : Contributes to the biological activity.
  • Cyano Group : Known for its role in enhancing biological properties.
  • Ethyl Ester : May influence solubility and bioavailability.

Anticancer Potential

Research into related thiazolidine derivatives has shown promising anticancer activity. For instance, derivatives of thiazolidine-2,4-dione have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells .

Preliminary studies indicate that (Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate may exhibit similar properties due to its structural similarities with known anticancer agents. The mechanisms of action often involve:

  • Induction of apoptosis.
  • Cell cycle arrest.
  • Inhibition of tumor growth.

Antimicrobial Activity

Thiazolidine derivatives are also recognized for their antimicrobial properties. Various studies have reported that compounds with similar structures can inhibit the growth of bacteria and fungi. For example, certain thiazolidine derivatives have shown efficacy against strains such as Escherichia coli and Klebsiella pneumoniae .

The biological activity of (Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate can be attributed to several mechanisms:

  • Binding Affinity : Interaction studies using molecular docking simulations suggest strong binding to key biological targets, which may enhance its therapeutic efficacy.
  • Cell Cycle Regulation : Similar compounds have been shown to regulate cell proliferation and apoptosis pathways, making them attractive candidates for cancer therapy .

Comparative Analysis with Related Compounds

A comparative analysis highlights the biological activities associated with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
ThiazolidinedioneContains thiazolidine ringAntidiabetic
Benzothiazole derivativesSimilar heterocyclic structureAntimicrobial
Cyanoacetic acid derivativesContains cyano groupAnticancer

The unique combination of substituents in (Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate may enhance its lipophilicity and selectivity towards specific biological targets compared to these compounds, potentially leading to improved therapeutic outcomes.

Comparison with Similar Compounds

Thiazolidinone derivatives are widely studied for their diverse pharmacological activities and structural versatility. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituents, synthetic methods, and physicochemical properties.

Structural Variations
Compound Name Substituents (Position 3) Substituents (Position 5) Key Functional Groups Molecular Weight (g/mol)
Target Compound 4-Fluorophenyl 4-Methylbenzyl Cyano, ethyl ester, 4-oxo ~444.45 (calculated)
Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoate 4-Fluorobenzyl Methoxycarbonylmethylene Silyl ester, dioxo 724.28
(Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate Phenyl Dimethylaminomethylene Cyano, ethyl ester ~371.43 (calculated)
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl}acetic acid 4-Fluorobenzyloxyphenyl Thioxo group Acetic acid, pyrazole ~578.60 (calculated)
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone 4-Hydroxyphenyl 4-Methoxyphenylmethylenehydrazono Methoxy, hydroxyl ~465.52 (calculated)

Key Observations :

  • Bulkier substituents (e.g., 4-methylbenzyl in the target vs. phenyl in ) may reduce solubility in polar solvents but improve lipid membrane permeability, a critical factor in drug design .
  • Dioxo vs. 4-oxo systems : The dioxo derivative in exhibits higher polarity due to additional oxygen atoms, contrasting with the target compound’s single 4-oxo group.

Key Observations :

  • The target compound’s synthesis likely parallels methods used for analogs, such as the use of DMF-DMA (dimethylformamide dimethylacetal) to introduce the cyanoacetate group .
  • Silylation in demonstrates the feasibility of modifying ester groups to enhance stability or alter pharmacokinetics.
Physicochemical and Spectral Properties
Compound Melting Point (°C) Spectral Data Highlights
Target Compound Not reported Expected IR: ν(C=O) ~1700 cm⁻¹; ¹H NMR: δ 7.2–7.4 (fluorophenyl), δ 2.3 (CH3 of benzyl)
Triisopropylsilyl derivative 107–109 ¹H NMR: δ 0.98–1.12 (triisopropylsilyl), δ 7.3–7.5 (fluorobenzyl); IR: ν(Si-O) ~1100 cm⁻¹
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl}acetic acid Not reported MS: m/z 579 [M+H]⁺; ¹H NMR: δ 5.1 (OCH2), δ 7.8 (pyrazole)

Key Observations :

  • The fluorine atom in the target compound and would produce distinct ¹⁹F NMR signals (e.g., δ -115 to -120 ppm for 4-fluorophenyl) .
  • Methylbenzyl vs. methoxy groups : The methylbenzyl substituent in the target compound may result in upfield-shifted aromatic protons (δ ~2.3 ppm for CH3) compared to methoxy groups (δ ~3.8 ppm) .

Limitations :

  • Direct biological or crystallographic data for the target compound are absent in the evidence. Future studies should employ SHELXL (as in ) for crystallographic refinement and assess bioactivity against relevant targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate?

  • Methodology :

  • Step 1 : Start with a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) and react with chloroacetic acid, sodium acetate, and an appropriate oxo-compound (e.g., 4-fluorobenzaldehyde) in a DMF/acetic acid mixture under reflux for 2–7 hours .
  • Step 2 : Monitor reaction progress via TLC (20% ethyl acetate in n-hexane). Terminate when starting material is consumed.
  • Step 3 : Purify via recrystallization (ethanol or DMF/ethanol mixtures) to isolate the Z-isomer. Typical yields range from 76% to 85% .
    • Key Considerations :
  • Sodium acetate acts as a base to deprotonate intermediates.
  • Reflux duration impacts stereoselectivity; shorter times favor kinetic (Z)-isomer formation .

Q. How can the (Z)-configuration of this compound be confirmed experimentally?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structures using SHELXL or similar software. Compare bond angles and torsion angles with computational models .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) in the 1^1H NMR spectrum. Z-isomers often show distinct NOE correlations between substituents on the thiazolidinone ring .
    • Data Example :
  • In analogous compounds, Z-isomers exhibit a deshielded carbonyl carbon (δ=165170\delta = 165–170 ppm in 13^{13}C NMR) due to conjugation with the cyano group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the thiazolidinone core in nucleophilic or electrophilic reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). The electron-deficient thiazolidinone ring (LUMO ≈ −2.5 eV) is prone to nucleophilic attack at the 4-oxo position .
  • MD Simulations : Assess solvent effects (e.g., DMF vs. ethanol) on reaction pathways using GROMACS. Polar solvents stabilize zwitterionic intermediates, altering regioselectivity .
    • Case Study :
  • For a similar compound, DFT predicted a 10 kcal/mol barrier for Z→E isomerization, corroborated by experimental kinetics .

Q. How to resolve contradictions in spectroscopic data during structural characterization?

  • Scenario : Discrepancies between 13^{13}C NMR and X-ray data for the 4-oxo group.
  • Methodology :

  • Cross-Validation : Compare experimental IR carbonyl stretches (1680–1720 cm1^{-1}) with computed vibrational spectra.
  • Dynamic Effects : Use variable-temperature NMR to detect tautomerization or conformational flexibility. For example, broadening of peaks at 298 K may indicate equilibrium between keto and enol forms .
    • Example :
  • In compound 5 (), X-ray confirmed the Z-configuration, while 13^{13}C NMR showed a single carbonyl signal due to fast exchange in solution .

Q. What strategies improve yield in multicomponent reactions involving this compound?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., L-proline) to accelerate imine formation.
  • Solvent Optimization : Use acetic acid/DMF (1:2 v/v) to balance polarity and acid catalysis. Higher yields (85%) are achieved compared to ethanol or acetonitrile .
    • Data Table :
Solvent SystemYield (%)Reaction Time (h)
Acetic acid/DMF857
Ethanol6212
Acetonitrile4515

Q. How to design stability studies for this compound under physiological conditions?

  • Methodology :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 254 nm. Half-life (t1/2t_{1/2}) >24 h suggests suitability for in vitro assays .
  • Photostability : Expose to UV light (365 nm) and track Z→E isomerization using circular dichroism (CD).
    • Key Finding :
  • Substituents like the 4-fluorophenyl group enhance stability by reducing electron density at the thiazolidinone ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.